N,N-Bis(2-chloropropionyl)piperazine

Description

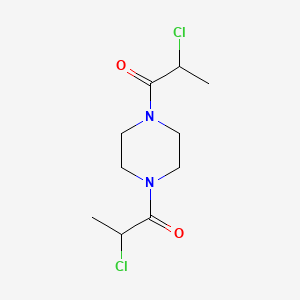

N,N-Bis(2-chloropropionyl)piperazine is a piperazine derivative functionalized with two 2-chloropropionyl groups. Its synthesis involves the reaction of piperazine with 2-chloropropionyl chloride under controlled conditions, forming a bis-acylated product . The compound’s molecular formula is C₁₀H₁₄Cl₂N₂O₄, with a molecular weight of 296.9 g/mol.

Properties

CAS No. |

6328-56-9 |

|---|---|

Molecular Formula |

C10H16Cl2N2O2 |

Molecular Weight |

267.15 g/mol |

IUPAC Name |

2-chloro-1-[4-(2-chloropropanoyl)piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C10H16Cl2N2O2/c1-7(11)9(15)13-3-5-14(6-4-13)10(16)8(2)12/h7-8H,3-6H2,1-2H3 |

InChI Key |

XMFIZKIUOBYBRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C(=O)C(C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloropropionyl)piperazine typically involves the reaction of piperazine with 2-chloropropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloropropionyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the 2-chloropropionyl groups can be substituted by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of this compound.

Hydrolysis: The major products are the corresponding carboxylic acids.

Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agents used.

Scientific Research Applications

N,N-Bis(2-chloropropionyl)piperazine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloropropionyl)piperazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The specific pathways involved depend on the particular enzyme or protein targeted by the compound .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of N,N-Bis(2-chloropropionyl)piperazine and structurally related compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings :

Substituent Impact on Bioactivity: Chlorinated groups (e.g., 2-chloropropionyl) improve antimicrobial and antitumor efficacy compared to non-halogenated analogs . Benzodioxane or benzothiazole substituents increase molecular weight and alter solubility, impacting pharmacokinetics .

Metabolic Stability :

- Piperazine rings are metabolic hotspots, but bulky substituents like 2-chloropropionyl reduce oxidative deethylation, enhancing stability .

Structural Specificity :

- This compound’s compact structure contrasts with larger derivatives (e.g., benzodioxane-carbonyl), enabling better membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.